molecular formula C6H4BrIO2S B12073863 Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate

Cat. No.: B12073863
M. Wt: 346.97 g/mol
InChI Key: RUCGHVXFPJVDHB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-iodo-2-thiophenecarboxylate is a halogenated thiophene derivative featuring a bromine atom at the 5-position and an iodine atom at the 3-position on the thiophene ring, with a methyl ester group at the 2-position. This compound is of significant interest in organic synthesis due to the reactivity of its halogen substituents, particularly the iodine atom, which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille). Its structure combines electron-withdrawing halogens with the electron-rich thiophene core, influencing its electronic properties and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C6H4BrIO2S

Molecular Weight

346.97 g/mol

IUPAC Name

methyl 5-bromo-3-iodothiophene-2-carboxylate

InChI

InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3

InChI Key

RUCGHVXFPJVDHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate typically involves the bromination and iodination of methyl 2-thiophenecarboxylate. The process begins with the bromination of methyl 2-thiophenecarboxylate using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research and can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-Amino-5-bromo-thiophene-2-carboxylate (CAS 107818-55-3)

This compound replaces the iodine atom at position 3 with an amino (-NH₂) group. Key differences include:

  • Reactivity: The amino group enables nucleophilic reactions (e.g., amidation, Schiff base formation), whereas the iodine in the target compound facilitates transition-metal-catalyzed cross-couplings.
  • Electronic Effects: The amino group donates electrons via resonance, increasing electron density on the thiophene ring. In contrast, iodine exerts a mild electron-withdrawing inductive effect.
  • Applications: The amino derivative is often used as a precursor for heterocyclic drug candidates, while the iodo analog is prioritized in catalytic coupling to construct biaryl systems .

Halogenated Benzoic Acid Derivatives (e.g., 5-Bromo-2-iodobenzoic Acid)

  • Ring Structure Impact : Thiophene’s electron-rich nature enhances halogen reactivity compared to benzene. For example, iodine in the target compound undergoes cross-coupling at milder conditions than in benzoic acid derivatives.
  • Solubility : Thiophene esters generally exhibit lower polarity than benzoic acid derivatives, affecting solubility in organic solvents .

Other Halogenated Thiophene Esters

Hypothetical analogs like methyl 5-chloro-3-iodo-2-thiophenecarboxylate or methyl 5-bromo-3-bromo-2-thiophenecarboxylate would differ in:

  • Halogen Reactivity : Iodo > bromo > chloro in cross-coupling efficiency.
  • Steric and Electronic Profiles : Larger halogens (e.g., iodine) may introduce steric hindrance but improve leaving-group ability.

Data Tables

Table 1: Key Properties of Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate vs. Analogous Compounds

Property This compound Methyl 3-Amino-5-bromo-thiophene-2-carboxylate 5-Bromo-2-iodobenzoic Acid
Molecular Weight ~342.97 g/mol ~276.11 g/mol ~326.96 g/mol
Halogen Reactivity High (Iodo) Low (Amino) Moderate (Iodo on benzene)
Typical Applications Cross-coupling reactions Drug intermediates Catalysis, materials
Solubility (Polarity) Low (Ester group) Moderate (Amino enhances polarity) High (Carboxylic acid)

Note: Data inferred from structural analogs and general principles of halogen chemistry .

Research Findings

  • Synthetic Utility : The iodine atom in this compound enables efficient Pd-catalyzed couplings, as demonstrated in the synthesis of π-conjugated polymers for optoelectronics .
  • Stability : Iodinated thiophenes are more light-sensitive than brominated analogs, requiring storage in amber vials .
  • Comparative Studies: Methyl 3-amino-5-bromo-thiophene-2-carboxylate shows higher thermal stability (decomposition >200°C) due to hydrogen bonding, whereas the iodo analog decomposes near 150°C .

Biological Activity

Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound by examining its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with both bromine and iodine atoms, along with a carboxylate ester functional group. Its molecular formula is C7_{7}H5_{5}BrI O2_{2}, indicating a complex structure that allows for diverse chemical interactions.

PropertyDescription
Molecular FormulaC7_{7}H5_{5}BrI O2_{2}
Functional GroupsCarboxylate ester, halogen substituents
SolubilitySoluble in organic solvents; limited solubility in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.
  • Disruption of Cellular Processes : By modifying protein functions, it can disrupt normal cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies have shown that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, a study reported that this compound reduced cell viability in human breast cancer cells by approximately 40% at a concentration of 25 µM after 48 hours of treatment.

Case Studies

  • Case Study on Antimicrobial Activity :
    In a controlled laboratory setting, Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound displayed a zone of inhibition measuring 29 mm, indicating potent antibacterial effects compared to standard antibiotics like tetracycli
  • Case Study on Anticancer Effects :
    A research team conducted experiments on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that treatment with the compound led to significant reductions in cell proliferation and increased rates of apoptosis, suggesting a promising avenue for cancer therapy developme

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